N-(2,5-dimethoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidinone derivative featuring a sulfur-linked acetamide moiety substituted with a 2,5-dimethoxyphenyl group. The ethyl and methyl substituents at positions 3 and 6 of the thienopyrimidinone ring likely influence steric and electronic properties, while the 2,5-dimethoxyphenyl group may enhance solubility and modulate receptor interactions.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-5-22-18(24)17-14(8-11(2)28-17)21-19(22)27-10-16(23)20-13-9-12(25-3)6-7-15(13)26-4/h6-7,9,11H,5,8,10H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPNZMXIMRUSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the thienopyrimidine core with a dimethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Acetamide Moiety:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thieno[3,2-d]pyrimidine moieties exhibit significant anticancer properties. Studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival. For instance, compounds with similar structures have demonstrated efficacy against breast and lung cancer cells by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The thienopyrimidine class of compounds has also been recognized for its antimicrobial activities. N-(2,5-dimethoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may exhibit bactericidal or bacteriostatic effects against various pathogens. Preliminary studies suggest that modifications to the thienopyrimidine structure can enhance its antibacterial potency against resistant strains of bacteria .
Cognitive Enhancement
Certain derivatives of thieno[3,2-d]pyrimidines have shown promise in enhancing cognitive functions. These compounds are being investigated for their potential to modulate neurotransmitter systems involved in memory and learning processes. Research indicates that such compounds may act as cognitive enhancers by improving synaptic plasticity and neuroprotection in models of neurodegenerative diseases .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes involved in metabolic pathways. Thieno[3,2-d]pyrimidines are known to interact with enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and repair. Inhibition of this enzyme can lead to antiproliferative effects in rapidly dividing cells, making it a target for cancer therapy .
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of thieno[3,2-d]pyrimidine derivatives, a compound structurally similar to this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Activity
A series of experiments were conducted to evaluate the antimicrobial activity of thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The thienopyrimidine core may play a crucial role in binding to these targets, while the dimethoxyphenyl and acetamide groups may enhance its activity and selectivity.
Comparison with Similar Compounds
Core Heterocyclic Systems and Substituent Effects
The target compound’s thieno[3,2-d]pyrimidinone core distinguishes it from analogues with pyrimidinone, quinoxaline, or cyclopentathienopyrimidine scaffolds. For example:
- Compound 5.10 (): Features a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl thioether linked to a trichlorophenyl acetamide.
- Compound 24 (): Contains a cyclopentathienopyrimidine core with a phenoxyacetamide group. The fused cyclopenta ring increases molecular rigidity, reflected in its moderate melting point (197–198°C) and LC-MS [M+H]+ at m/z 326.0 .
Acetamide Substituent Variations
The 2,5-dimethoxyphenyl group on the target compound contrasts with halogenated or bulky aryl substituents in analogues:
- Compound 5.6 (): A 2,3-dichlorophenyl acetamide derivative with a pyrimidinone core. The dichlorophenyl group lowers solubility but increases lipophilicity, as evidenced by its melting point (230°C) and molecular ion at m/z 344.21 .
- Compound 3 (): A tetrahydrofuran-linked sulfamoylphenyl acetamide. The polar sulfamoyl and tetrahydrofuran groups enhance water solubility (m.p. 174–176°C, m/z 299.34 [M+H]+) .
Key Insight : The 2,5-dimethoxy substitution on the target compound likely balances lipophilicity and solubility, favoring bioavailability compared to highly halogenated analogues.
Table 1: Comparative Physicochemical Data
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound featuring a thieno[3,2-d]pyrimidine core. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Molecular Formula | C19H23N3O4S2 |
| Molecular Weight | 409.53 g/mol |
| CAS Number | 851409-43-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulating receptor activity to influence cellular signaling pathways. Such interactions are vital for its potential therapeutic effects.
Biological Activity and Therapeutic Potential
Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit a variety of biological activities:
- Antimicrobial Activity : Studies have shown that thieno[3,2-d]pyrimidine derivatives possess significant antibacterial properties against various strains of bacteria. For instance, compounds in related studies demonstrated effective inhibition against Gram-negative and Gram-positive bacteria as well as mycobacterial strains .
- Antitumor Effects : The compound's structural analogs have been investigated for their anticancer properties. Some derivatives have shown promising results in inhibiting tumor cell growth and inducing apoptosis in cancer cell lines .
- Enzyme Inhibition : The thieno[3,2-d]pyrimidine core is known to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes beneficial for therapeutic applications .
Case Studies
Several studies have explored the biological activity of related compounds:
Study 1: Antimicrobial Efficacy
A series of thienopyrimidine derivatives were synthesized and tested for antimicrobial activity. Compounds demonstrated significant minimum inhibitory concentrations (MICs) against various bacterial strains including Escherichia coli and Staphylococcus aureus. The most potent compounds had MIC values below 50 µg/mL .
Study 2: Anticancer Activity
In vitro studies on thieno[3,2-d]pyrimidine derivatives revealed that certain compounds induced apoptosis in cancer cell lines with IC50 values ranging from 20 µM to 50 µM. These findings suggest potential as chemotherapeutic agents .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other thieno[3,2-d]pyrimidine derivatives:
Q & A
Q. How do structural modifications alter pharmacokinetic properties?
- Methodology :
- LogP Analysis : Introduce hydrophilic groups (e.g., morpholine) to reduce logP and enhance aqueous solubility.
- Metabolic Stability Assays : Microsomal incubation (e.g., human liver microsomes) identifies vulnerable sites (e.g., ester hydrolysis).
- notes that cyclopenta-thienopyrimidine analogs exhibit improved metabolic stability due to steric shielding of the thioether group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
